molecular formula C16H13Cl2NO4 B12422394 Aceclofenac-d4

Aceclofenac-d4

Cat. No.: B12422394
M. Wt: 358.2 g/mol
InChI Key: MNIPYSSQXLZQLJ-SCFZSLNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aceclofenac-d4 is a deuterium-labeled derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Aceclofenac is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Aceclofenac in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aceclofenac-d4 involves the incorporation of deuterium atoms into the Aceclofenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the reaction of 2-(2,6-dichlorophenyl)amino benzeneacetic acid with deuterated acetic anhydride under controlled conditions to introduce deuterium atoms into the molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Aceclofenac-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Aceclofenac-d4 is widely used in scientific research for various applications:

Mechanism of Action

Aceclofenac-d4, like Aceclofenac, works by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking COX-2, this compound helps alleviate symptoms associated with inflammatory conditions .

Comparison with Similar Compounds

Uniqueness: Aceclofenac-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which is not possible with non-labeled compounds .

Properties

Molecular Formula

C16H13Cl2NO4

Molecular Weight

358.2 g/mol

IUPAC Name

2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid

InChI

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D

InChI Key

MNIPYSSQXLZQLJ-SCFZSLNVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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